molecular formula C12H15BN2O4 B1532772 1-BOC-Indazole-5-boronic acid CAS No. 1167418-12-3

1-BOC-Indazole-5-boronic acid

Cat. No.: B1532772
CAS No.: 1167418-12-3
M. Wt: 262.07 g/mol
InChI Key: UPCYSNYVECFOJZ-UHFFFAOYSA-N
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Description

1-BOC-Indazole-5-boronic acid is a boronic acid derivative that features an indazole ring substituted with a boronic acid group at the 5-position and a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom

Mechanism of Action

Target of Action

Boronic acids, including 1-boc-indazole-5-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

This compound, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c .

Result of Action

The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C to maintain its stability . The Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild reaction conditions , suggesting that it can occur effectively in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BOC-Indazole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-BOC-indazole using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-BOC-Indazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).

    Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Protodeboronation: Formation of the corresponding indazole derivative without the boronic acid group.

Comparison with Similar Compounds

    Indole-5-boronic acid: Similar structure but lacks the BOC protecting group.

    1-BOC-Indole-5-boronic acid: Similar structure but with an indole ring instead of an indazole ring.

Uniqueness: 1-BOC-Indazole-5-boronic acid is unique due to the presence of both the indazole ring and the BOC protecting group, which confer distinct reactivity and stability compared to other boronic acid derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in medicinal chemistry .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-4-9(13(17)18)6-8(10)7-14-15/h4-7,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCYSNYVECFOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To N-Boc-indazole-5-boronic acid pinacol ester (S46) (390 mg, 1.13 mmol, 1.00 equiv) in acetone/H2O (5.0 mL/5.0 mL) at 23° C. was added NH4OAc (436 mg, 5.65 mmol, 5.00 equiv) and NaIO4 (1.21 g, 5.65 mmol, 5.00 equiv). After stiffing for 48 hr at 23° C., the reaction mixture was concentrated in vacuo to remove acetone. To the residual solution was added EtOAc (5 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×5 mL). The combined organic phases are washed with brine (10 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was triturated with Et2O to afford 200 mg of the title compound as a colorless solid (68% yield).
Quantity
390 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
436 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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